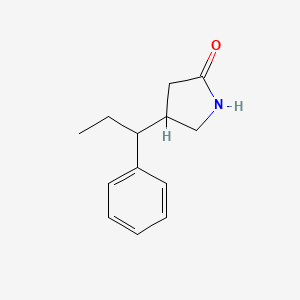

4-(1-Phenylpropyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-phenylpropyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-12(10-6-4-3-5-7-10)11-8-13(15)14-9-11/h3-7,11-12H,2,8-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQXMTQXSQXQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC(=O)NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1 Phenylpropyl Pyrrolidin 2 One

Classical Approaches to Pyrrolidin-2-one Ring Formation

Traditional methods for constructing the pyrrolidin-2-one core often involve the formation of the lactam ring from suitable precursors. These foundational techniques are valued for their reliability and the accessibility of starting materials.

Lactamization Reactions of γ-Butyrolactone and Related Precursors

A prevalent and direct route to pyrrolidin-2-ones involves the ammonolysis of γ-butyrolactones. chemicalbook.com This reaction is typically performed at elevated temperatures and pressures. chemicalbook.com For instance, the reaction of γ-butyrolactone with ammonia (B1221849) or an amine can yield the corresponding pyrrolidin-2-one. This transformation is a key industrial process for producing 2-pyrrolidone itself. chemicalbook.com

The versatility of this method extends to the synthesis of substituted pyrrolidin-2-ones. By starting with a appropriately substituted γ-butyrolactone, a variety of derivatives can be accessed. For the synthesis of 4-substituted pyrrolidin-2-ones, a precursor such as a 4-substituted γ-butyrolactone would be required. The reaction proceeds through the opening of the lactone ring by the amine, followed by intramolecular cyclization to form the more stable lactam ring.

A specific example of a related transformation involves the reaction of γ-butyrolactone-fused donor-acceptor cyclopropanes with nitriles, promoted by tin(IV) chloride, to produce γ-butyrolactone-fused 1-pyrrolines. These products can then undergo tandem reductive ring opening and cyclization to yield the corresponding γ-butyrolactone-fused γ-butyrolactams. nih.gov Another approach describes the one-pot synthesis of pyrrolidin-2-ones from erythruronolactone and an amine, showcasing the conversion of a lactone precursor into the desired lactam structure. researchgate.net

| Precursor | Reagent | Product | Reference |

| γ-Butyrolactone | Ammonia/Amine | Pyrrolidin-2-one | chemicalbook.com |

| γ-Butyrolactone-fused donor-acceptor cyclopropane (B1198618) | Nitrile, SnCl4 | γ-Butyrolactone-fused 1-pyrroline | nih.gov |

| Erythruronolactone | Amine | Pyrrolidin-2-one | researchgate.net |

Cyclization Reactions of Acyclic Precursors

An alternative to ring transformation is the cyclization of open-chain molecules. This strategy offers a high degree of flexibility in introducing substituents onto the pyrrolidin-2-one core. Acyclic precursors, such as γ-amino acids or their derivatives, can be induced to cyclize, often under thermal conditions or with the aid of a condensing agent, to form the five-membered lactam ring.

For example, the synthesis of pyrroles, which can be precursors to pyrrolidinones, can be achieved through the condensation of acyclic dicarbonyl compounds and α-aminoketones. rsc.org While this method directly yields pyrroles, subsequent reduction would be necessary to obtain the saturated pyrrolidinone ring. Additionally, the synthesis of 1,5-substituted pyrrolidin-2-ones has been achieved from donor-acceptor cyclopropanes and anilines or benzylamines, where the cyclopropane acts as an acyclic precursor equivalent that undergoes ring-opening and subsequent cyclization. mdpi.com

A notable example is the synthesis of 4-phenylpyrrolidin-2-one via an aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone. orgsyn.org In this process, the four-membered ring of the cyclobutanone (B123998) is expanded to the five-membered lactam ring of the pyrrolidinone. orgsyn.org

Advanced and Stereoselective Synthetic Strategies

As many bioactive molecules are chiral, the development of stereoselective methods for the synthesis of 4-(1-Phenylpropyl)pyrrolidin-2-one is of significant interest. These advanced strategies aim to control the three-dimensional arrangement of atoms in the molecule, leading to the selective formation of a single stereoisomer.

Asymmetric Synthesis of 4-(1-Phenylpropyl)pyrrolidin-2-one

Asymmetric synthesis aims to produce an enantiomerically pure or enriched product. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For pyrrolidinone synthesis, asymmetric methods often involve the stereoselective alkylation of a chiral enolate or the use of a chiral catalyst in a cyclization reaction.

For instance, the asymmetric synthesis of pyrrolidinoindolines has been accomplished through the diastereoselective dialkylation of an enantiopure ditriflate with oxindole (B195798) enolates. nih.gov While not directly synthesizing the target molecule, this methodology demonstrates a powerful approach for creating stereocenters in pyrrolidine-containing structures. Another strategy involves the use of chiral N-tert-butanesulfinylimines as electron-withdrawing groups in 1-azadienes, enabling the diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions. ua.es

The development of stereodivergent synthesis methods allows for access to either diastereomer of a product by tuning the reaction conditions or the catalyst system. A highly stereodivergent synthesis of chiral C4-ester-quaternary pyrrolidines has been achieved through [3 + 2] cycloadditions of iminoesters with α-substituted acrylates, catalyzed by silver complexes. acs.org

Diastereoselective Routes to 4-(1-Phenylpropyl)pyrrolidin-2-one

When a molecule contains multiple stereocenters, diastereoselective synthesis is employed to control their relative configuration. For 4-(1-Phenylpropyl)pyrrolidin-2-one, which has two stereocenters, controlling the diastereoselectivity is crucial.

Diastereoselective synthesis of pyrrolidines can be achieved through various methods, including copper-promoted intramolecular aminooxygenation of alkenes. nih.gov This method has been shown to favor the formation of specific diastereomers, such as 2,5-cis-pyrrolidines, with high selectivity. nih.gov Another approach involves a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinyl imines and azomethine ylides, which yields densely substituted pyrrolidines with high diastereoselectivity. ua.es The stereochemical outcome is often directed by the existing chirality in the starting material or by the chiral catalyst employed.

Furthermore, a two-step reductive amination procedure starting from pyrrolidine-2,4-diones has been optimized to provide pyrrolidinone-containing dipeptide analogues with excellent diastereoselectivity. nih.gov The stereospecific synthesis of cyclobutanes from readily accessible pyrrolidines through iodonitrene chemistry also highlights the transfer of stereochemical information from a pyrrolidine (B122466) precursor. acs.org

| Method | Key Features | Diastereomeric Ratio | Reference |

| Copper-promoted intramolecular aminooxygenation | Formation of 2,5-cis-pyrrolidines | >20:1 | nih.gov |

| [3+2] Cycloaddition with chiral N-tert-butanesulfinyl imines | High diastereoselectivity for polysubstituted pyrrolidines | High | ua.es |

| Reductive amination of pyrrolidine-2,4-diones | Excellent diastereoselectivity for dipeptide analogues | High | nih.gov |

Green Chemistry Approaches in 4-(1-Phenylpropyl)pyrrolidin-2-one Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. In the context of pyrrolidin-2-one synthesis, several greener approaches have been explored.

One strategy involves the use of environmentally benign solvents and catalysts. For example, the synthesis of substituted 3-pyrrolin-2-ones has been achieved using citric acid as a green additive in ethanol (B145695) under ultrasound irradiation. rsc.org This method offers advantages such as shorter reaction times, excellent yields, and avoidance of toxic reagents. rsc.org Similarly, the development of a one-pot, three-component domino reaction for the synthesis of polycyclic pyrrolidine-fused spirooxindoles in an ethanol-water mixture under catalyst-free conditions at room temperature represents a significant step towards a more sustainable synthesis. rsc.org This approach is lauded for its eco-friendliness, high yields, and the elimination of the need for chromatographic purification. rsc.org

These green methodologies, while not all directly applied to 4-(1-Phenylpropyl)pyrrolidin-2-one, provide a framework for developing more sustainable synthetic routes to this and related compounds. The focus on atom economy, safer solvents, and energy efficiency is a key driver in modern synthetic chemistry.

Novel Synthetic Pathway Development for 4-(1-Phenylpropyl)pyrrolidin-2-one

The construction of the 4-substituted pyrrolidin-2-one ring system can be approached through various innovative strategies. These methods often focus on building the heterocyclic core while simultaneously introducing the desired substituent at the C4 position.

Ring Contraction Methodologies from Piperidine Derivatives

A promising and innovative approach to pyrrolidin-2-one synthesis involves the skeletal rearrangement of larger ring systems, such as piperidines. Oxidative ring contraction of N-substituted piperidines has been developed as a method to selectively produce pyrrolidin-2-ones. nih.govwikipedia.org This transformation typically involves a domino process that may include the formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, followed by oxidation, decarboxylation, and further reaction to yield the lactam. nih.govwikipedia.org

Theoretically, 4-(1-phenylpropyl)pyrrolidin-2-one could be synthesized from a corresponding 3-(1-phenylpropyl)piperidine derivative. The reaction proceeds via an oxidative rearrangement, often facilitated by reagents like PhI(OAc)₂, which generates an iminium ion intermediate that is trapped to yield the pyrrolidine derivative. nih.gov Another approach involves the photo-promoted ring contraction of pyridine (B92270) derivatives using silylborane, which affords functionalized pyrrolidines that can serve as versatile building blocks. nih.govwjpr.net

Table 1: Overview of Ring Contraction Conditions for Pyrrolidin-2-one Synthesis

| Precursor Type | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| N-Arylpiperidines | Cu(OAc)₂, KI, O₂ | Oxidative ring contraction and deformylative functionalization. | nih.gov |

| N-H Piperidines | PhI(OAc)₂, Nucleophile (e.g., NaBH₄) | Oxidative rearrangement via iminium ion intermediate. | nih.gov |

Oxidative Cyclization Protocols

Oxidative cyclization of acyclic precursors provides a direct route to the pyrrolidin-2-one ring. These methods are advantageous as they can construct the heterocyclic system in a single, often highly efficient, step. For the synthesis of 4-(1-phenylpropyl)pyrrolidin-2-one, a hypothetical precursor such as an N-protected 4-(1-phenylpropyl)-4-pentenamine could undergo intramolecular oxidative cyclization.

Methodologies include electrochemical oxidative cyclization, which offers a green and sustainable alternative to traditional reagent-based oxidations. researchgate.net This technique can be performed in continuous flow reactors, enhancing productivity and scalability. researchgate.net Furthermore, transition metal-mediated oxidative cyclizations are powerful tools. For instance, osmium-catalyzed oxidative cyclization of N-protected 1,2-amino alcohols bearing a terminal alkene can produce substituted pyrrolidines with high stereoselectivity and yield. The choice of catalyst and reaction conditions is crucial for controlling the reaction's outcome and stereochemistry.

Catalyst-Controlled Synthesis of 4-(1-Phenylpropyl)pyrrolidin-2-one

The use of catalysts is central to modern organic synthesis, enabling control over reactivity and, crucially, stereoselectivity. For a molecule like 4-(1-phenylpropyl)pyrrolidin-2-one with two stereocenters, catalyst control is paramount.

Various catalytic systems have been employed for the synthesis of substituted pyrrolidines and pyrrolidinones:

Copper-Promoted Aminooxygenation : Copper(II) can promote the diastereoselective intramolecular aminooxygenation of alkene-containing sulfonamides to yield disubstituted pyrrolidines. The stereochemical outcome (cis or trans) can be influenced by the position of substituents on the starting material.

Iridium-Catalyzed Cycloaddition : Iridium complexes can catalyze the reductive generation of azomethine ylides from lactams. These ylides can then undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles to create highly functionalized pyrrolidines in a one-pot process under mild conditions.

Nickel-Catalyzed Reactions : Lewis acids such as nickel perchlorate (B79767) have been used to catalyze the opening of donor-acceptor cyclopropanes with primary amines, leading to γ-amino esters which can then undergo in-situ lactamization to form 1,5-substituted pyrrolidin-2-ones. Adapting this methodology could provide a route to 4-substituted analogs.

The strategic selection of the catalyst and its chiral ligands would be essential to control the absolute and relative stereochemistry of the two chiral centers in 4-(1-phenylpropyl)pyrrolidin-2-one during its synthesis.

Functionalization and Derivatization Strategies of 4-(1-Phenylpropyl)pyrrolidin-2-one

Once synthesized, the 4-(1-phenylpropyl)pyrrolidin-2-one scaffold can be further modified at two primary locations: the lactam nitrogen and the phenylpropyl side chain.

N-Substitution Reactions

The secondary amine within the lactam ring of 4-(1-phenylpropyl)pyrrolidin-2-one is a key handle for derivatization. The hydrogen atom can be substituted through various reactions, allowing for the introduction of a wide range of functional groups. This is a common strategy in the development of pharmacologically active agents.

A prominent example is the synthesis of the antiepileptic drug Brivaracetam, which involves the N-alkylation of (R)-4-propyl-pyrrolidin-2-one. This highlights the feasibility and importance of N-substitution on 4-alkyl-pyrrolidin-2-one cores. Common N-substitution reactions include:

N-Alkylation : Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., NaH, K₂CO₃) to introduce alkyl, benzyl, or other hydrocarbon groups.

N-Acylation : Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

Michael Addition : Conjugate addition to α,β-unsaturated esters or ketones.

Mannich Reaction : Condensation with an aldehyde and a primary or secondary amine.

The synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives from 4-phenylpyrrolidin-2-one and haloacetic acids serves as a direct precedent for introducing functionalized side chains at the nitrogen position.

Table 2: Representative N-Substitution Reactions for 4-Substituted Pyrrolidin-2-ones

| Reaction Type | Reagents | Product Type | Example Precedent |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl pyrrolidinone | Synthesis of Brivaracetam |

| N-Alkylation | Haloacetic acid ester, Base | N-Carboxyalkyl pyrrolidinone | Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives |

Substitution at the Phenylpropyl Moiety

Modification of the 4-(1-phenylpropyl) side chain offers another avenue for creating structural diversity. These modifications can target either the phenyl ring or the propyl chain.

Reactions on the Phenyl Ring : The phenyl group is susceptible to electrophilic aromatic substitution. The existing alkyl substituent is an activating group and directs incoming electrophiles to the ortho and para positions. Potential reactions include:

Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation : Using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or Cl₂ to introduce halogen atoms.

Friedel-Crafts Acylation/Alkylation : Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst. Care must be taken to select reaction conditions that are compatible with the lactam functionality.

Reactions on the Propyl Chain : The saturated propyl chain is generally unreactive. Functionalization would likely require more advanced synthetic methods. C-H activation or functionalization at the benzylic position could be a possibility using modern catalytic methods, but such transformations can be challenging and may suffer from a lack of selectivity. In many cases, synthesizing analogs with modified side chains is more efficiently achieved through total synthesis using appropriately substituted starting materials rather than by late-stage functionalization. nih.gov

Modification of the Pyrrolidinone Ring

The direct functionalization of the pyrrolidinone ring represents a key strategy for the synthesis of 4-substituted derivatives like 4-(1-phenylpropyl)pyrrolidin-2-one. This approach typically involves the alkylation of a suitable pyrrolidinone precursor. The core principle lies in the generation of a nucleophilic center on the pyrrolidinone ring, which can then react with an appropriate electrophile to introduce the desired substituent.

One common method involves the alkylation of 2,5-dihydropyrrol-2-ones under mild conditions. rsc.org This demonstrates the feasibility of introducing alkyl groups onto the pyrrolidinone backbone. For the synthesis of 4-alkyl-pyrrolidin-2-ones, a more direct approach is often employed, starting from pyrrolidin-2-one itself or a derivative thereof.

A plausible route to 4-(1-phenylpropyl)pyrrolidin-2-one would involve the alkylation of a pyrrolidinone enolate with a 1-phenylpropyl halide. The generation of the enolate is a critical step and can be achieved using a strong base. The subsequent reaction with the electrophile introduces the desired side chain at the 4-position. The choice of base, solvent, and reaction temperature are crucial parameters that can influence the yield and stereoselectivity of the reaction.

Another approach described in the literature for a related compound, 4-phenyl-2-pyrrolidone, is the Friedel-Crafts alkylation of pyrrolidone with a halogenated benzene (B151609), such as chlorobenzene (B131634) or bromobenzene, using a Lewis acid catalyst like aluminum trichloride. google.com This method, however, directly introduces a phenyl group and would require subsequent modification to achieve the 1-phenylpropyl substituent.

Research into the synthesis of pyrrolidinone-containing dipeptide analogues has also provided insights into the modification of the pyrrolidinone ring. An optimized two-step reductive amination procedure starting from pyrrolidine-2,4-diones has been shown to produce a variety of pyrrolidinone-containing structures with high yield and diastereoselectivity. nih.gov While this starts from a dione, it highlights the chemical tractability of the pyrrolidinone ring system for introducing diverse functionalities.

The following table summarizes potential reagents and conditions for the alkylation of pyrrolidinone derivatives based on established methodologies for similar compounds.

| Starting Material | Reagent | Catalyst/Base | Solvent | Product Type | Reference |

| Pyrrolidone | Halogenated Benzene | Aluminum Trichloride, Sodium Chloride | - | 4-Phenyl-2-pyrrolidone | google.com |

| 2,5-Dihydropyrrol-2-one | Alkyl Halide | Not specified | Not specified | 3- and 5-Alkyl-2,5-dihydropyrrol-2-ones | rsc.org |

| Pyrrolidine-2,4-dione | Amine | Not specified | Not specified | Pyrrolidinone-containing dipeptide analogues | nih.gov |

Chemical Reactivity and Transformation Studies of 4 1 Phenylpropyl Pyrrolidin 2 One

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of 4-(1-phenylpropyl)pyrrolidin-2-one is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. rsc.org The substituent already present on the benzene (B151609) ring, the 1-(pyrrolidin-2-on-4-yl)propyl group, directs the position of incoming electrophiles. This substituent is classified as an alkyl group, which is known to be an activating group and an ortho, para-director. jove.com This directing effect is primarily due to the electron-donating inductive effect of the alkyl group, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction, particularly when the attack occurs at the ortho and para positions.

Common electrophilic aromatic substitution reactions that could be applied to 4-(1-phenylpropyl)pyrrolidin-2-one include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) onto the phenyl ring, primarily at the ortho and para positions. rsc.org

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be achieved using reagents like Br₂ with a Lewis acid catalyst such as FeBr₃. This would yield a mixture of ortho- and para-halogenated products.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a strong Lewis acid like AlCl₃, would attach an alkyl or acyl group to the phenyl ring, again favoring the ortho and para positions. wikipedia.orgyoutube.com However, Friedel-Crafts reactions can sometimes be complicated by polyalkylation or rearrangement of the carbocation electrophile. wikipedia.org

The expected outcomes of these reactions are summarized in the table below.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-(1-(4-nitrophenyl)propyl)pyrrolidin-2-one and 4-(1-(2-nitrophenyl)propyl)pyrrolidin-2-one |

| Bromination | Br₂, FeBr₃ | 4-(1-(4-bromophenyl)propyl)pyrrolidin-2-one and 4-(1-(2-bromophenyl)propyl)pyrrolidin-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(1-(4-acylphenyl)propyl)pyrrolidin-2-one and 4-(1-(2-acylphenyl)propyl)pyrrolidin-2-one |

Nucleophilic Attack and Ring-Opening Reactions

The pyrrolidin-2-one ring contains a lactam, which is a cyclic amide. The carbonyl carbon of the lactam is electrophilic and can be attacked by nucleophiles. The stability of the five-membered ring makes it less reactive than a corresponding acyclic amide, but reactions can occur under forcing conditions.

Hydrolysis: Under acidic or basic conditions, the lactam can undergo hydrolysis to open the ring. rsc.org For instance, heating with a strong acid (like HCl) or a strong base (like NaOH) would cleave the amide bond, yielding the corresponding γ-amino acid, 4-amino-4-(1-phenylpropyl)butanoic acid. The reaction proceeds via nucleophilic acyl substitution, where water or a hydroxide (B78521) ion acts as the nucleophile.

The general scheme for the hydrolysis is as follows:

Acid-Catalyzed Hydrolysis: 4-(1-Phenylpropyl)pyrrolidin-2-one + H₂O/H⁺ → [4-amino-4-(1-phenylpropyl)butanoic acid]⁺

Base-Catalyzed Hydrolysis: 4-(1-Phenylpropyl)pyrrolidin-2-one + OH⁻ → 4-amino-4-(1-phenylpropyl)butanoate + H₂O

The nucleophilicity of the pyrrolidine (B122466) nitrogen is significantly reduced due to the adjacent electron-withdrawing carbonyl group. However, in reactions involving certain electrophiles, the oxygen of the carbonyl group can act as a nucleophile.

Reductive and Oxidative Transformations

Reductive Transformations: The carbonyl group of the lactam in 4-(1-phenylpropyl)pyrrolidin-2-one can be reduced to a methylene (B1212753) group (-CH₂-). This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). jove.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction converts the lactam into a cyclic amine. In this case, the product would be 4-(1-phenylpropyl)pyrrolidine. This reaction is a valuable synthetic tool for the preparation of substituted pyrrolidines. ambeed.com

Reduction Reaction: 4-(1-Phenylpropyl)pyrrolidin-2-one + LiAlH₄ → 4-(1-Phenylpropyl)pyrrolidine

Oxidative Transformations: The pyrrolidin-2-one ring is generally resistant to oxidation due to the presence of the amide functionality. However, the methylene groups (C-H bonds) adjacent to the nitrogen atom could potentially be oxidized under specific conditions. Studies on N-acyl-pyrrolidines have shown that they can be oxidized to the corresponding lactams using reagents like iron(II)-hydrogen peroxide. researchgate.net This suggests that the lactam functionality in 4-(1-phenylpropyl)pyrrolidin-2-one is a stable oxidation state under these conditions. More aggressive oxidation would likely lead to the degradation of the ring.

Transition Metal-Catalyzed Coupling Reactions of 4-(1-Phenylpropyl)pyrrolidin-2-one Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For 4-(1-phenylpropyl)pyrrolidin-2-one to participate in such reactions, it would first need to be functionalized to introduce a suitable leaving group, typically a halide (e.g., Br, I) or a triflate, on the phenyl ring. This functionalization can be achieved through electrophilic aromatic substitution, as discussed in section 3.1.

Once a derivative such as 4-(1-(4-bromophenyl)propyl)pyrrolidin-2-one is synthesized, it can serve as a substrate in various coupling reactions.

Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base would replace the bromine atom with the 'R' group from the boronic acid. dntb.gov.ua

Heck Coupling: This reaction would involve coupling the bromo-derivative with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond at the site of the bromine atom. mdpi.com

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper, would introduce an alkynyl group onto the phenyl ring. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to form a new carbon-nitrogen bond by reacting the bromo-derivative with an amine.

The table below illustrates hypothetical examples of transition metal-catalyzed coupling reactions using a brominated derivative of 4-(1-phenylpropyl)pyrrolidin-2-one.

| Coupling Reaction | Reactants | Catalyst System | Hypothetical Product |

| Suzuki Coupling | 4-(1-(4-bromophenyl)propyl)pyrrolidin-2-one, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(1-(biphenyl-4-yl)propyl)pyrrolidin-2-one |

| Heck Coupling | 4-(1-(4-bromophenyl)propyl)pyrrolidin-2-one, Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-(1-(4-styrylphenyl)propyl)pyrrolidin-2-one |

| Sonogashira Coupling | 4-(1-(4-bromophenyl)propyl)pyrrolidin-2-one, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(1-(4-(phenylethynyl)phenyl)propyl)pyrrolidin-2-one |

| Buchwald-Hartwig Amination | 4-(1-(4-bromophenyl)propyl)pyrrolidin-2-one, Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(1-(4-morpholinophenyl)propyl)pyrrolidin-2-one |

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-(1-Phenylpropyl)pyrrolidin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information about the types and numbers of hydrogen and carbon atoms present. For 4-(1-Phenylpropyl)pyrrolidin-2-one, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the propyl chain, and the protons of the pyrrolidinone ring. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be used to map the sequence of protons within the propyl group and the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for unambiguous assignment of carbon resonances based on their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the different fragments of the molecule, such as linking the benzylic proton of the propyl group to the C4 of the pyrrolidinone ring and to the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This is particularly valuable for determining the relative stereochemistry at the two chiral centers of the molecule by observing the spatial proximity of specific protons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(1-Phenylpropyl)pyrrolidin-2-one (Note: Values are illustrative and may vary based on solvent and experimental conditions)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl C-H | 7.20 - 7.40 | 126.0 - 129.0 |

| Phenyl C (quaternary) | - | ~142.0 |

| Benzylic CH | ~2.80 | ~55.0 |

| Propyl CH₂ | ~1.70 | ~21.0 |

| Propyl CH₃ | ~0.90 | ~14.0 |

| Pyrrolidinone N-H | ~7.50 | - |

| Pyrrolidinone C=O | - | ~178.0 |

| Pyrrolidinone CH (C4) | ~2.60 | ~45.0 |

| Pyrrolidinone CH₂ (C3) | ~2.40 (a), ~2.10 (b) | ~35.0 |

| Pyrrolidinone CH₂ (C5) | ~3.30 | ~48.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. rdd.edu.iq

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov For 4-(1-Phenylpropyl)pyrrolidin-2-one (Molecular Formula: C₁₃H₁₇NO), HRMS can confirm the elemental composition by measuring its exact mass, distinguishing it from other compounds with the same nominal mass. Upon ionization, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely include benzylic cleavage to form a stable C₉H₁₁⁺ ion and various cleavages of the pyrrolidinone ring. Analyzing these fragments provides corroborating evidence for the proposed structure. nih.govojp.gov

Table 2: Expected HRMS Fragments for 4-(1-Phenylpropyl)pyrrolidin-2-one

| Fragment Description | Proposed Formula | Expected Exact Mass (m/z) |

|---|---|---|

| Molecular Ion | [C₁₃H₁₇NO]⁺ | 203.1310 |

| Loss of ethyl group | [C₁₁H₁₂NO]⁺ | 174.0919 |

| Benzylic cleavage | [C₉H₁₁]⁺ | 119.0861 |

| Pyrrolidinone fragment | [C₄H₆NO]⁺ | 84.0449 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. acs.org The IR spectrum of 4-(1-Phenylpropyl)pyrrolidin-2-one would display characteristic absorption bands that confirm the presence of its key structural features. scichemj.org

Table 3: Characteristic IR Absorption Bands for 4-(1-Phenylpropyl)pyrrolidin-2-one

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O (Lactam) | Stretch | 1670 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1180 - 1360 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

The compound 4-(1-Phenylpropyl)pyrrolidin-2-one possesses two chiral centers, meaning it can exist as four distinct stereoisomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules. nih.govnumberanalytics.com These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. wiley.com

The resulting CD or ORD spectrum is unique to a specific enantiomer. By comparing the experimentally obtained spectrum with spectra predicted through computational modeling, it is possible to assign the absolute configuration (i.e., the R or S designation) at each chiral center. nih.govacs.org This is a critical step in characterizing pharmacologically active compounds, where different enantiomers can have vastly different biological effects. nih.gov

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity of a chemical sample and for separating and quantifying its individual components.

For a chiral compound like 4-(1-Phenylpropyl)pyrrolidin-2-one, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the method of choice for separating its enantiomers. uma.esheraldopenaccess.us The different enantiomers interact differently with the chiral environment of the column, leading to different retention times and thus their separation. gcms.cz

The purity of the sample is determined by the percentage of the main peak relative to any impurity peaks in the chromatogram. Furthermore, the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is calculated from the relative areas of the peaks corresponding to the two enantiomers. nih.govresearchgate.net This is calculated using the formula: ee (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100.

Biological and Pharmacological Investigations Preclinical Research Focus

In Vitro Biological Activity Screening of 4-(1-Phenylpropyl)pyrrolidin-2-one

Target Identification and Binding Assays

The initial step in understanding the pharmacological action of a compound is to identify its molecular targets. This is typically achieved through broad screening panels, such as receptor binding assays. For instance, analogs of pyrovalerone, which share a pyrrolidine (B122466) ring structure, have been shown to be potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov However, no such specific target identification or binding affinity data has been published for 4-(1-Phenylpropyl)pyrrolidin-2-one.

Enzyme Inhibition Studies

Many drugs exert their effects by inhibiting enzymes. For example, some pyrrolidine-2,5-dione derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. ebi.ac.uk There is currently no public data from enzyme inhibition assays for 4-(1-Phenylpropyl)pyrrolidin-2-one.

Cellular Pathway Modulation in Model Systems

Understanding how a compound affects cellular pathways is crucial. Studies on other pyrrolidine derivatives have shown modulation of signaling pathways such as the Toll-like receptor (TLR) signaling pathway. nih.gov For instance, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine was found to inhibit the activation of NF-κB and IRF3, key components of TLR signaling. nih.gov Research has also demonstrated that some compounds can modulate pathways like the mTOR signaling pathway. plos.org Specific studies on how 4-(1-Phenylpropyl)pyrrolidin-2-one might modulate cellular pathways have not been reported.

Receptor Agonist/Antagonist Profiling

Determining whether a compound acts as an agonist or antagonist at various receptors is a key part of its pharmacological characterization. While some pyrovalerone analogs with a pyrrolidine moiety were found to be inactive at several serotonin (B10506) and dopamine receptors, this kind of detailed profiling is absent for 4-(1-Phenylpropyl)pyrrolidin-2-one in the available literature. nih.gov

Mechanistic Studies at the Molecular and Cellular Level

Elucidating the precise mechanism of action is fundamental to the development of any potential therapeutic agent.

Elucidation of Biological Mechanisms of Action

Without initial data from screening and profiling assays, the specific biological mechanism of action for 4-(1-Phenylpropyl)pyrrolidin-2-one cannot be determined. Further research would be required to investigate its molecular interactions and downstream cellular effects.

An article on the chemical compound “4-(1-Phenylpropyl)pyrrolidin-2-one” cannot be generated at this time. Extensive searches for preclinical research, including molecular interactions, cellular uptake and distribution studies, and structure-activity relationship (SAR) analyses specifically for this compound, did not yield any relevant scientific literature or data.

The performed searches focused on identifying biological and pharmacological investigations of "4-(1-Phenylpropyl)pyrrolidin-2-one" and its derivatives. However, the search results pertained to structurally related but distinct compounds, such as pyrovalerone analogs, arylpiperazinyl derivatives of pyrrolidin-2-one, and other 4-phenylpyrrolidone derivatives with different substitution patterns.

Without specific data on the molecular interactions with biological targets, cellular uptake and distribution in preclinical models, or the impact of modifications to the phenylpropyl moiety and pyrrolidinone ring of "4-(1-Phenylpropyl)pyrrolidin-2-one," it is not possible to construct an accurate and informative article that adheres to the provided outline. The strict requirement to focus solely on the specified compound and its direct derivatives cannot be met with the currently available information in the public domain.

Computational Chemistry and Molecular Modeling

Conformational Analysis of 4-(1-Phenylpropyl)pyrrolidin-2-one

Conformational analysis is critical for understanding the three-dimensional shape of a molecule and its various stable energy states, or conformers. The pyrrolidine (B122466) ring is not planar and is known to adopt two primary puckered forms: the "exo" and "endo" envelope conformers. nih.govresearchgate.net The substituent at the C4 position significantly influences which pucker is more stable. nih.gov

For 4-(1-Phenylpropyl)pyrrolidin-2-one, the bulky phenylpropyl group at the C4 position would be a major determinant of the ring's conformation. Studies on related 4-substituted prolines have shown that sterically demanding groups strongly prefer a pseudoequatorial orientation to minimize steric strain. nih.govresearchgate.net This preference, in turn, locks the pyrrolidine ring into a specific pucker. For instance, a trans-4-tert-butyl group on an L-proline ring induces an endo pucker, while a cis substituent favors an exo pucker. nih.gov A systematic conformational search using computational methods would be necessary to identify the lowest energy conformers of 4-(1-Phenylpropyl)pyrrolidin-2-one, considering the rotatable bonds within the phenylpropyl side chain in addition to the ring pucker. The relative populations of these conformers at equilibrium can be estimated using their calculated energy differences. researchgate.net

Table 1: Influence of C4-Substituent on Pyrrolidine Ring Pucker (Illustrative) This table illustrates findings from related proline derivatives to hypothesize the behavior of 4-(1-Phenylpropyl)pyrrolidin-2-one.

| C4-Substituent | Configuration | Favored Pucker Mode | Reference Principle |

|---|---|---|---|

| -OH (electronegative) | trans | Exo | Electronegativity of the substituent stabilizes this pucker. nih.govresearchgate.net |

| -OH (electronegative) | cis | Endo | The electronegative substituent at the 4-cis position enhances endo puckering. nih.govresearchgate.net |

| -t-Bu (sterically demanding) | trans | Endo | The bulky group's preference for a pseudoequatorial position dictates the ring pucker. nih.gov |

| -t-Bu (sterically demanding) | cis | Exo | The bulky group's preference for a pseudoequatorial position dictates the ring pucker. nih.gov |

| -CH(CH₂CH₃)Ph | trans (Hypothetical) | Likely Endo | Analogous to other bulky, non-electronegative groups. |

| -CH(CH₂CH₃)Ph | cis (Hypothetical) | Likely Exo | Analogous to other bulky, non-electronegative groups. |

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms. Pyrrolidin-2-one derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), protein kinases, and Deoxyribonuclease I (DNase I). nih.govresearchgate.netnih.gov

For 4-(1-Phenylpropyl)pyrrolidin-2-one, docking studies would involve screening it against a panel of known biological targets. The process calculates a "docking score," which estimates the binding affinity, and reveals potential interactions like hydrogen bonds and hydrophobic contacts. nih.govmdpi.com For example, in a study of pyrrolidin-2-one derivatives as AChE inhibitors, docking scores for potent compounds were found to be more negative than -10.0, with the best being -18.59. nih.gov Molecular dynamics simulations were then used to confirm the stability of the docked pose. nih.gov Docking of related compounds into the active site of DNase I suggested that interactions with residues such as Glu39 and His134 are important for inhibitor affinity. researchgate.net Such studies would be invaluable in forming hypotheses about the biological activity of 4-(1-Phenylpropyl)pyrrolidin-2-one.

Table 2: Example Molecular Docking Results for a Pyrrolidin-2-one Derivative against Acetylcholinesterase (AChE) This table is based on findings for compound 14a from a study on related AChE inhibitors to illustrate the type of data generated.

| Parameter | Value/Description | Significance |

|---|---|---|

| Protein Target | Acetylcholinesterase (AChE) | An enzyme implicated in Alzheimer's disease. nih.gov |

| PDB ID | 4EY7 | The specific crystal structure of AChE used for the simulation. nih.gov |

| Ligand | 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | A structurally related pyrrolidin-2-one derivative. nih.gov |

| Docking Score (kcal/mol) | -18.59 | A lower score indicates a stronger predicted binding affinity. nih.gov |

| Key Interacting Residues (Hypothetical) | Tyr72, Asp74, Trp286, Tyr341 | Amino acids in the active site forming hydrogen bonds or hydrophobic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov The goal is to identify molecular properties, or "descriptors," that are predictive of activity. These descriptors can be topological, electronic, or steric in nature. slideshare.netmdpi.com

Several QSAR studies have been successfully performed on pyrrolidin-2-one derivatives. In one study on antiarrhythmic agents, a model was developed that could explain up to 91% of the variance in activity. nih.govresearchgate.net The statistical analysis revealed that the activity was primarily dependent on structural descriptors, specifically PCR (Principal Components Regression analysis of molecular descriptors) and JGI4 (a topological charge index), rather than physicochemical properties. nih.gov This indicates that the geometry and charge distribution of the molecule are crucial for its antiarrhythmic effect. nih.gov A similar QSAR study for 4-(1-Phenylpropyl)pyrrolidin-2-one and its analogues would involve calculating a wide range of molecular descriptors and using regression analysis to build a predictive model for a specific biological endpoint.

Table 3: Example of a QSAR Model for Antiarrhythmic Activity of Pyrrolidin-2-one Derivatives This table is based on a published QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives.

| Parameter | Value | Description |

|---|---|---|

| Dependent Variable | log(1/ED₅₀) | The biological activity (antiarrhythmic effect) being modeled. nih.govresearchgate.net |

| Key Descriptors | PCR, JGI4, Mor15m | Molecular descriptors found to be most correlated with activity. nih.gov |

| Correlation Coefficient (R²) | 0.91 | Indicates that the model explains 91% of the variance in the data. nih.gov |

| Cross-validated R² (Q²_LOO) | > 0.7 | A measure of the model's predictive power and stability. nih.gov |

| Model Interpretation | The antiarrhythmic activity is mainly influenced by the molecule's structure and geometry (PCR) and its topological charge distribution (JGI4). nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. arabjchem.orgcapes.gov.br DFT calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). arabjchem.orgnih.gov These properties are fundamental to understanding a molecule's reactivity, stability, and optical properties. researchgate.net

The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. arabjchem.org The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For pyrrolidinone derivatives, DFT studies using the B3LYP functional with a 6-31G* basis set have been employed to calculate these parameters. arabjchem.orgcapes.gov.br The MEP map visually identifies electron-rich (red) and electron-poor (blue) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov For 4-(1-Phenylpropyl)pyrrolidin-2-one, the carbonyl oxygen would be expected to be an electron-rich, nucleophilic site.

Table 4: Example DFT-Calculated Electronic Properties for Substituted Pyrrolidinones This table presents illustrative data based on findings from DFT studies on various pyrrolidinone derivatives.

| Compound (Illustrative) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -9.02 | -0.57 | 8.45 | 4.53 |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -9.25 | -1.14 | 8.11 | 3.01 |

| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP) | -9.58 | -0.87 | 8.71 | 5.56 |

Data adapted from a study by Bouklah et al. for illustrative purposes. arabjchem.org

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.orgyoutube.com MD is crucial for assessing the stability of a docked pose, understanding conformational changes in the protein upon ligand binding, and calculating binding free energies with higher accuracy. nih.govnih.gov

An MD simulation for a complex of 4-(1-Phenylpropyl)pyrrolidin-2-one with a putative protein target would typically run for hundreds of nanoseconds. nih.govnih.gov Key analyses of the resulting trajectory include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures their structural stability over time. nih.gov A stable complex will show the RMSD values fluctuating around a stable average. nih.gov Further analysis can identify persistent hydrogen bonds and other key interactions throughout the simulation, confirming which residues are most important for binding. researchgate.net These simulations provide a more realistic and detailed picture of the ligand-protein interaction than docking alone. rsc.org

Table 5: Illustrative Output from a Molecular Dynamics Simulation of a Protein-Ligand Complex This table conceptualizes typical results from an MD simulation based on published methodologies.

| Analysis Metric | Typical Finding | Interpretation |

|---|---|---|

| Protein RMSD | Fluctuates around a stable average (e.g., 1.5 - 2.0 Å) after initial equilibration. | The overall protein structure remains stable throughout the simulation. nih.gov |

| Ligand RMSD | Remains low and stable within the binding pocket. | The ligand maintains a consistent binding pose and does not dissociate. nih.gov |

| Protein-Ligand Interactions | Hydrogen bonds with residues X, Y, and Z are maintained for >80% of the simulation time. | Identifies the most stable and important interactions for binding affinity. researchgate.net |

| Binding Free Energy (MM/GBSA) | Calculated ΔG_bind (e.g., -50 kcal/mol). | A more refined estimation of the binding affinity of the ligand for the protein. nih.gov |

Potential Research Applications and Advanced Materials

Use as a Chemical Precursor for Complex Molecular Architectures

The structure of 4-(1-Phenylpropyl)pyrrolidin-2-one makes it a versatile precursor for the synthesis of more complex molecules. The pyrrolidin-2-one core, a five-membered lactam, contains several reactive sites that can be chemically modified. The nitrogen atom of the lactam can undergo N-alkylation or N-acylation, introducing a wide range of functional groups. The carbonyl group can be reduced or be a site for nucleophilic attack. Additionally, the hydrogen atoms on the carbon backbone of the pyrrolidine (B122466) ring can be substituted, allowing for the introduction of further chemical diversity.

The synthesis of substituted pyrrolidin-2-ones is a well-established area of organic chemistry. wikipedia.org General methods often involve the cyclization of gamma-amino acids or the reaction of succinimides. For 4-substituted pyrrolidin-2-ones specifically, synthetic strategies can include the Michael addition of a nucleophile to an unsaturated lactam or the alkylation of a pre-formed enolate of the pyrrolidin-2-one ring. While a specific, detailed synthesis for 4-(1-Phenylpropyl)pyrrolidin-2-one is not widely published in mainstream scientific literature, its creation would likely follow these established synthetic routes.

The phenylpropyl group attached at the 4-position of the pyrrolidin-2-one ring adds another layer of potential for chemical modification. The phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of substituents at various positions on the ring. This capability to be readily functionalized makes 4-(1-Phenylpropyl)pyrrolidin-2-one a valuable starting material for creating a library of diverse molecular structures for various research applications.

Application in Materials Science Research (e.g., Polymer Chemistry)

While specific research on the application of 4-(1-Phenylpropyl)pyrrolidin-2-one in materials science is not extensively documented, its structural components suggest potential uses in this field. The pyrrolidin-2-one moiety is related to N-vinylpyrrolidone (NVP), a well-known monomer used in the production of polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer with a wide range of applications in medicine, cosmetics, and various industrial processes. smolecule.com

Theoretically, if 4-(1-Phenylpropyl)pyrrolidin-2-one were to be modified to incorporate a polymerizable group, such as a vinyl group on the nitrogen atom, it could serve as a functionalized monomer. The presence of the phenylpropyl group would be expected to impart specific properties to the resulting polymer, such as increased hydrophobicity and altered mechanical and thermal characteristics compared to standard PVP. The phenyl group itself is a common component in polymers, often contributing to thermal stability and specific optical or electronic properties. google.com

A chemical supplier has noted that 4-(1-Phenylpropyl)pyrrolidin-2-one could potentially be used as a monomer in polymer synthesis, although no specific examples or studies are provided. bldpharm.com The development of polymers from functionalized pyrrolidin-2-one derivatives is an active area of research, with techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being employed to create well-defined polymer architectures. ambeed.com Further research would be necessary to explore the polymerization of 4-(1-Phenylpropyl)pyrrolidin-2-one derivatives and to characterize the properties of the resulting materials.

Table 1: Potential Impact of Structural Moieties on Polymer Properties

| Structural Moiety | Potential Influence on Polymer Properties |

|---|---|

| Pyrrolidin-2-one Ring | Hydrophilicity, biocompatibility, film-forming ability. |

| Phenylpropyl Group | Increased hydrophobicity, altered thermal stability, potential for π-π stacking interactions. |

Role as a Privileged Scaffold in Drug Discovery Research (excluding clinical data)

The pyrrolidine ring is widely recognized as a "privileged scaffold" in medicinal chemistry. bldpharm.comnih.gov This term refers to a molecular framework that is able to bind to multiple biological targets with high affinity, making it a valuable starting point for the design of new therapeutic agents. nih.gov The advantages of the pyrrolidine scaffold are attributed to its three-dimensional structure, which allows for a better exploration of the pharmacophore space compared to flat aromatic rings. bldpharm.com The presence of stereocenters in substituted pyrrolidines, like 4-(1-Phenylpropyl)pyrrolidin-2-one, further enhances their potential for creating stereospecific interactions with biological targets. nih.gov

The pyrrolidin-2-one core, a derivative of the pyrrolidine ring, is also a common feature in a variety of biologically active compounds. nih.gov This scaffold is present in numerous natural and synthetic molecules with a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties. chinafloc.com

The phenylpropyl substituent in 4-(1-Phenylpropyl)pyrrolidin-2-one can also contribute to its potential as a privileged scaffold. The phenyl group can engage in various non-covalent interactions with biological macromolecules, such as van der Waals forces, hydrophobic interactions, and π-π stacking. These interactions can significantly influence the binding affinity and selectivity of a molecule for its target. The propyl linker provides conformational flexibility, allowing the phenyl group to adopt an optimal orientation within a binding pocket.

While there is no specific research on the biological activity of 4-(1-Phenylpropyl)pyrrolidin-2-one itself, its structure embodies the key features of a privileged scaffold, making it an attractive candidate for inclusion in screening libraries for drug discovery programs.

Investigative Tool in Neurochemical Research (excluding human studies)

The structural similarity of 4-(1-Phenylpropyl)pyrrolidin-2-one to known psychoactive compounds suggests its potential as an investigative tool in neurochemical research. A number of compounds containing a phenylpropylamine or a related substructure are known to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft.

For instance, pyrovalerone, which is 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, and its analogs are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET). mdpi.com These compounds are used in research to study the roles of these transporters in various neurological processes. The core structure of these molecules, a phenyl group attached to a carbon chain which is in turn linked to a pyrrolidine ring, shares similarities with 4-(1-Phenylpropyl)pyrrolidin-2-one.

Given these structural resemblances, it is plausible that 4-(1-Phenylpropyl)pyrrolidin-2-one could also exhibit affinity for monoamine transporters or other central nervous system targets. As such, it could be a useful research tool for:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 4-(1-Phenylpropyl)pyrrolidin-2-one and assessing the effects on binding to and inhibition of monoamine transporters, researchers could gain a better understanding of the structural requirements for interacting with these proteins.

Probing Transporter Function: Labeled versions of this compound could potentially be used in binding assays to quantify the number of transporters in different brain regions or to study how these transporters are affected by various drugs or experimental conditions.

It is important to emphasize that without direct experimental data, the neurochemical profile of 4-(1-Phenylpropyl)pyrrolidin-2-one remains speculative. However, its structural characteristics provide a strong rationale for its investigation in the field of neurochemistry.

Table 2: Comparison of 4-(1-Phenylpropyl)pyrrolidin-2-one with a Known Monoamine Transporter Inhibitor

| Compound | Core Structure | Key Substituents | Known Activity |

|---|---|---|---|

| 4-(1-Phenylpropyl)pyrrolidin-2-one | Pyrrolidin-2-one | 4-(1-Phenylpropyl) | Not experimentally determined |

| Pyrovalerone | Pyrrolidinone | 1-(4-methylphenyl), 2-(pyrrolidin-1-yl), pentan-1-one | Dopamine and Norepinephrine Transporter Inhibitor mdpi.com |

Agrochemical Research Applications (e.g., plant growth regulators, pesticides)

There is currently no specific information in the public domain detailing the use of 4-(1-Phenylpropyl)pyrrolidin-2-one in agrochemical research. However, by examining its constituent chemical moieties, some potential applications can be hypothesized.

The pyrrolidone ring is a component of some agrochemical formulations. For example, 2-pyrrolidone is used as a solvent and an intermediate in the synthesis of certain herbicides and pesticides. Its ability to penetrate plant tissues can enhance the efficacy of the active ingredients. Heterocyclic compounds, in general, are of great importance in crop protection chemistry.

The phenylpropyl group, while not as common as other functional groups in agrochemicals, could potentially influence the biological activity of the molecule. The lipophilicity of the phenylpropyl side chain might affect the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. The specific stereochemistry of the 1-phenylpropyl group could also lead to selective interactions with biological targets in pests or plants.

Many commercial pesticides contain a phenyl group linked to another cyclic structure, often through an ether or an alkyl chain. These structures can exhibit a wide range of biological activities, including herbicidal, fungicidal, and insecticidal effects.

While these general observations suggest that a molecule like 4-(1-Phenylpropyl)pyrrolidin-2-one could theoretically be investigated for agrochemical properties, it is crucial to note that this is speculative. Significant research, including synthesis of the compound and extensive biological screening, would be required to determine if it has any utility as a plant growth regulator, pesticide, or herbicide.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The advancement of 4-(1-Phenylpropyl)pyrrolidin-2-one from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient and sustainable synthetic methodologies. Current synthetic approaches to 4-substituted pyrrolidin-2-ones can be complex, often requiring multiple steps, costly reagents, and generating significant waste. Future research should prioritize the development of greener and more economical synthetic routes.

Key areas for improvement include:

Catalytic Asymmetric Synthesis: Exploring novel chiral catalysts to enable the direct and highly enantioselective synthesis of the desired stereoisomer of 4-(1-Phenylpropyl)pyrrolidin-2-one. This would eliminate the need for chiral resolution steps, which are inherently inefficient.

One-Pot Reactions: Designing multi-component reactions where the pyrrolidin-2-one core is assembled in a single synthetic operation from simple, readily available starting materials. This approach significantly reduces solvent usage, energy consumption, and purification efforts.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 4-(1-Phenylpropyl)pyrrolidin-2-one. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.

Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions.

| Synthetic Strategy | Advantages | Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Catalyst cost and development |

| One-Pot Reactions | Increased efficiency, reduced waste | Complex reaction optimization |

| Flow Chemistry | Scalability, safety, precise control | Initial setup cost |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and availability |

Exploration of Novel Biological Targets and Therapeutic Areas (preclinical)

While the broader class of pyrrolidin-2-one derivatives has shown a range of biological activities, the specific therapeutic potential of 4-(1-Phenylpropyl)pyrrolidin-2-one remains largely untapped. Preclinical research is essential to identify and validate novel biological targets and explore its efficacy in various disease models.

Initial research on related pyrrolidinone derivatives suggests potential in the following areas:

Anti-inflammatory and Antioxidant Activity: Some 2-pyrrolidinone (B116388) derivatives have demonstrated inhibitory activity against enzymes like lipoxygenase (LOX), suggesting a potential role in treating inflammatory conditions. nih.gov Future studies should investigate the effect of 4-(1-Phenylpropyl)pyrrolidin-2-one on key inflammatory pathways and its ability to mitigate oxidative stress.

Anticancer Activity: The pyrrolidinone scaffold is present in several compounds with anticancer properties. google.com Preclinical screening of 4-(1-Phenylpropyl)pyrrolidin-2-one against a panel of cancer cell lines could reveal potential antiproliferative effects and identify specific cancer types for further investigation.

Neurological Disorders: Given that some pyrrolidone derivatives, like piracetam, have nootropic effects, exploring the neuroprotective and cognitive-enhancing properties of 4-(1-Phenylpropyl)pyrrolidin-2-one is a logical step. nih.gov

Integration of High-Throughput Screening and Computational Methods

To accelerate the discovery of new therapeutic applications and optimize the structure of 4-(1-Phenylpropyl)pyrrolidin-2-one, the integration of high-throughput screening (HTS) and computational methods is crucial.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. By synthesizing a diverse library of derivatives of 4-(1-Phenylpropyl)pyrrolidin-2-one, HTS can efficiently identify lead compounds with desired biological activities.

Computational Modeling: In silico methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be employed to predict the biological activity of novel derivatives and understand their interactions with target proteins at a molecular level. nih.govtandfonline.comscispace.com These computational approaches can guide the design of more potent and selective analogs, reducing the number of compounds that need to be synthesized and tested experimentally. For instance, docking studies can help visualize the binding of 4-(1-Phenylpropyl)pyrrolidin-2-one to the active site of a target enzyme, providing insights for structural modifications to enhance binding affinity. nih.govnih.gov

Addressing Stereochemical Control in Synthesis and Biological Activity

The 4-position and the 1-phenylpropyl substituent of 4-(1-Phenylpropyl)pyrrolidin-2-one are chiral centers. This means the compound can exist as multiple stereoisomers, each of which may have distinct biological activities and pharmacological profiles. A significant challenge and a critical area for future research is the stereoselective synthesis of each isomer and the subsequent evaluation of their individual biological effects.

The development of stereoselective synthetic methods is paramount. mdpi.comelsevier.comnih.gov This will enable the production of enantiomerically pure compounds, which is often a regulatory requirement for therapeutic agents. Understanding how the stereochemistry of the 4-substituent influences binding to biological targets is crucial for designing more effective and safer drugs.

Design and Synthesis of Advanced Derivatives with Tuned Biological Profiles

Building upon the foundational understanding gained from the aforementioned research areas, the final step involves the rational design and synthesis of advanced derivatives of 4-(1-Phenylpropyl)pyrrolidin-2-one with tailored biological profiles. By systematically modifying the phenylpropyl and pyrrolidinone moieties, it is possible to fine-tune the compound's properties, such as:

Potency: Increasing the affinity for the desired biological target.

Selectivity: Minimizing off-target effects to reduce potential side effects.

Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in the body at an effective concentration and for an appropriate duration.

This iterative process of design, synthesis, and biological evaluation, guided by computational modeling and HTS data, will be instrumental in developing a clinically successful drug candidate from the promising scaffold of 4-(1-Phenylpropyl)pyrrolidin-2-one.

Q & A

Basic: What are the optimal synthetic routes for 4-(1-Phenylpropyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of pyrrolidin-2-one derivatives typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example, 1-(4-fluorophenyl)pyrrolidin-2-one is synthesized via Ullmann-type coupling between 2-pyrrolidinone and aryl halides (e.g., 4-fluoroiodobenzene or 4-bromofluorobenzene), yielding 59–85% depending on the halide reactivity and base used . Key factors include:

- Halide selection : Iodides generally provide higher yields due to better leaving-group ability.

- Catalyst systems : CuI/1,10-phenanthroline enhances coupling efficiency.

- Temperature : Reactions at 100–120°C in DMF or DMSO optimize kinetics.

Researchers should compare leaving-group reactivity (I > Br) and steric effects of substituents on the aryl halide when designing protocols.

Basic: Which analytical techniques are critical for characterizing 4-(1-Phenylpropyl)pyrrolidin-2-one and verifying purity?

Methodological Answer:

A combination of techniques ensures structural confirmation and purity assessment:

- NMR spectroscopy : H and C NMR identify substituent positions and stereochemistry (e.g., pyrrolidinone ring protons resonate at δ 2.5–3.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify purity (>98% recommended for pharmacological studies) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: 208.1332).

- X-ray crystallography : Resolves absolute configuration for chiral derivatives, as demonstrated in studies of similar pyrrolidinones .

Advanced: How can researchers address low yields or side products in the synthesis of 4-(1-Phenylpropyl)pyrrolidin-2-one derivatives?

Methodological Answer:

Yield discrepancies often arise from competing reactions or steric hindrance. Strategies include:

- Optimizing base and solvent : Strong bases (e.g., KPO) in polar aprotic solvents (DMF, DMSO) improve deprotonation of 2-pyrrolidinone, enhancing nucleophilicity .

- Side-product analysis : Byproducts like N-alkylated pyrrolidinones may form via over-alkylation; LC-MS or TLC monitoring identifies these early .

- Catalyst tuning : For Pd-catalyzed methods, ligands like XPhos suppress β-hydride elimination in alkylation steps .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as shown in pyrrolidine-dione syntheses .

Advanced: What role does stereochemistry play in the biological activity of 4-(1-Phenylpropyl)pyrrolidin-2-one derivatives?

Methodological Answer:

Stereochemistry significantly impacts receptor binding and metabolic stability. For example:

- Enantioselective synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) yield enantiopure pyrrolidinones. The (4R,5R)-configuration in related compounds showed 10-fold higher α-adrenolytic activity than racemic mixtures .

- X-ray crystallography : Resolves dihedral angles between the phenylpropyl group and pyrrolidinone ring, correlating with conformational stability .

- Pharmacokinetics : CYP450 metabolism studies reveal stereospecific oxidation; methyl substituents at C3 reduce hepatic clearance in (S)-enantiomers .

Advanced: How can the pharmacological activity of 4-(1-Phenylpropyl)pyrrolidin-2-one derivatives be systematically evaluated?

Methodological Answer:

A tiered approach is recommended:

In vitro assays :

- Receptor binding : Screen for α-adrenoceptor affinity using radioligand displacement (e.g., H-prazosin) .

- Functional assays : Measure cAMP inhibition in HEK293 cells expressing target receptors.

In vivo models :

- Cardiovascular effects : Assess antiarrhythmic activity in rodent models of electrically induced arrhythmias, with IV administration (dose range: 1–10 mg/kg) .

- Toxicology : Monitor QT interval prolongation and liver enzyme levels (ALT/AST).

Metabolic stability : Use liver microsomes to quantify half-life (t) and identify major metabolites via LC-HRMS .

Advanced: How do structural modifications to the pyrrolidin-2-one core influence its biological and physicochemical properties?

Methodological Answer:

Key structure-activity relationship (SAR) insights include:

- Phenylpropyl substitution : Electron-withdrawing groups (e.g., 4-F) enhance α-adrenolytic activity but reduce solubility. LogP increases by ~0.5 per fluorine atom .

- Ring saturation : Dihydroxyethyl substituents at C4 (e.g., in (4R)-4-[(1R)-1,2-Dihydroxyethyl] derivatives) improve water solubility (logS = -2.1 vs. -3.5 for unsubstituted analogs) .

- Heterocyclic fusion : Incorporating thiophene or pyridine rings (e.g., 4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazines) broadens antimicrobial activity .

Computational modeling (e.g., DFT for charge distribution) and QSAR analysis are critical for rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.